Predicted pKa Defines a Unique Protonation State at Physiological pH Compared to Directly Linked Analogs
The predicted pKa of 3-(2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl)piperidine is 10.29±0.10 . In contrast, the simpler 1-ethyl-1,2,4-triazole moiety has a predicted pKa of 3.25±0.10 . This large difference (approximately 7 pKa units) directly impacts the compound's ionization state at physiological pH (7.4). While the triazole ring itself remains largely unprotonated, the piperidine nitrogen in the target compound is >99% protonated, a characteristic essential for strong ionic interactions with biological targets such as carboxylate residues in receptor binding pockets. The directly linked analog 4-(1-ethyl-1H-1,2,4-triazol-5-yl)piperidine, lacking the ethyl spacer, may exhibit a different pKa and thus a different protonation profile, though specific experimental data is unavailable.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 10.29±0.10 (predicted) |
| Comparator Or Baseline | 1-Ethyl-1,2,4-triazole pKa = 3.25±0.10 (predicted) |
| Quantified Difference | ΔpKa ≈ 7.0 |
| Conditions | Predicted using standard computational methods |
Why This Matters
A pKa > 10 ensures the piperidine nitrogen is fully protonated at physiological pH, which is critical for consistent salt formation and for predictable interactions with acidic residues in protein targets, a key variable in assay reproducibility and hit-to-lead campaigns.
